1,2,4,5-Tetrazine, 3-(4-methylphenyl)-
Description
Overview of 1,2,4,5-Tetrazine (B1199680) Core Chemistry in Heterocyclic Systems
The 1,2,4,5-tetrazine, also known as s-tetrazine, is a six-membered aromatic ring containing four nitrogen atoms. mdpi.comwikipedia.org This high nitrogen content renders the ring electron-deficient, a key feature that governs its chemical behavior. nih.gov X-ray structural analysis confirms that the 1,2,4,5-tetrazine molecule is planar. mdpi.com Most compounds containing this ring are characterized by intense red or violet colors, a result of weak n→π* electronic transitions. mdpi.com
From a chemical reactivity standpoint, the most prominent feature of the 1,2,4,5-tetrazine core is its participation as a diene in inverse-electron-demand Diels-Alder (iEDDA) reactions. rsc.org Unlike standard Diels-Alder reactions, the iEDDA cycloaddition involves an electron-poor diene (the tetrazine) reacting with an electron-rich dienophile, such as a strained alkene or alkyne. nih.gov This reaction is exceptionally fast and highly selective, proceeding through a [4+2] cycloaddition, followed by the retro-Diels-Alder extrusion of dinitrogen gas (N₂) to form a stable dihydropyridazine (B8628806), which can then aromatize to a pyridazine (B1198779) derivative. nih.govresearchgate.net
The synthesis of the 1,2,4,5-tetrazine ring typically involves the condensation of various acyclic reagents, such as nitriles or imidoesters with hydrazine (B178648), to form a dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine. mdpi.com
Position of 3-(4-methylphenyl)-1,2,4,5-Tetrazine within the Scope of Substituted Tetrazines
1,2,4,5-Tetrazine, 3-(4-methylphenyl)- belongs to the class of unsymmetrically substituted aryl-tetrazines. The properties and reactivity of the tetrazine core can be finely tuned by the nature of the substituents at the 3- and 6-positions. The presence of a 4-methylphenyl group at the 3-position introduces an aromatic moiety that influences the compound's electronic structure and stability.
The methyl group on the phenyl ring is weakly electron-donating, which can subtly modulate the electron-deficient nature of the tetrazine ring. This contrasts with tetrazines bearing strong electron-withdrawing groups (e.g., pyridyl or carboxylates), which generally exhibit faster reaction kinetics in iEDDA reactions due to a lower LUMO energy of the diene. nih.govnih.gov Conversely, tetrazines with electron-donating groups tend to be more stable but less reactive. researchgate.net Therefore, 3-(4-methylphenyl)-1,2,4,5-tetrazine occupies a position with a balance of reactivity and stability, making it a useful tool for various applications.
Below is a table of key properties for this compound.
| Property | Value |
| Molecular Formula | C₉H₈N₄ |
| Molecular Weight | 172.19 g/mol |
| Boiling Point (Predicted) | 344.7 ± 35.0 °C |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ |
| pKa (Predicted) | 0.90 ± 0.10 |
Table 1: Physicochemical properties of 1,2,4,5-Tetrazine, 3-(4-methylphenyl)-. Data are predicted values. chemicalbook.com
The synthesis of unsymmetrical tetrazines like 3-(4-methylphenyl)-1,2,4,5-tetrazine can be challenging, as reactions of two different nitriles with hydrazine can lead to a mixture of symmetrical and unsymmetrical products. nih.gov However, methods have been developed to achieve regioselective synthesis, providing access to these valuable chemical structures. researchgate.net
Foundational Research Areas Driven by 1,2,4,5-Tetrazine, 3-(4-methylphenyl)-
The unique reactivity of the tetrazine core, particularly in iEDDA reactions, has positioned substituted tetrazines as powerful tools in several areas of contemporary research, most notably in bioorthogonal chemistry. researchgate.netrsc.org This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov
The iEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal "click" chemistry. nih.gov This ligation is extremely rapid and forms a stable covalent bond, making it ideal for applications at the low concentrations found in biological environments. nih.gov Aryl-substituted tetrazines, including 3-(4-methylphenyl)-1,2,4,5-tetrazine, are central to this research for several reasons:
Bioconjugation: The aryl ring can be further functionalized to attach the tetrazine to biomolecules like proteins, antibodies, or nucleic acids. These tetrazine-modified biomolecules can then be selectively reacted with a dienophile-tagged partner for applications in diagnostics and therapeutics.
Live-Cell Imaging: By attaching a fluorescent reporter to a tetrazine, researchers can label specific targets within living cells. The "turn-on" fluorescence that often accompanies the iEDDA reaction is a particularly useful feature, as the tetrazine's inherent color often quenches the fluorophore's emission until the reaction occurs. rsc.org
Pretargeted Imaging and Therapy: In this strategy, a tetrazine-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). A second, smaller molecule carrying a diagnostic (e.g., a PET imaging agent) or therapeutic payload and a dienophile is then administered. The rapid iEDDA reaction "clicks" the payload onto the antibody at the target site, enhancing imaging contrast and therapeutic efficacy while minimizing off-target effects. nih.gov
The table below compares the reactivity of different tetrazine cores, illustrating the effect of substituents.
| Tetrazine Substituent | Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| 3,6-di-(2-pyridyl) | Bicyclononene (BCN) | ~125 |
| 3-phenyl | Norbornene | (Leads to unexpected products) |
| 3,6-diphenyl | Norbornene | (Yields monomeric products) |
Table 2: Comparative reactivity of substituted tetrazines in iEDDA reactions. The specific reactivity of 3-(4-methylphenyl)-1,2,4,5-tetrazine would be influenced by the electronic nature of the methylphenyl group.
The development of a library of tetrazines with varying substitution patterns, including derivatives like 3-(4-methylphenyl)-1,2,4,5-tetrazine, is crucial for optimizing reaction kinetics and stability for specific biological applications. nih.govnih.gov Research continues to focus on synthesizing novel tetrazines to expand the toolkit available for chemical biology and materials science. rsc.org
Structure
3D Structure
Properties
CAS No. |
37385-31-2 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H8N4/c1-7-2-4-8(5-3-7)9-12-10-6-11-13-9/h2-6H,1H3 |
InChI Key |
XMOHKSLFQKGAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=CN=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2,4,5 Tetrazine, 3 4 Methylphenyl and Its Derivatives
Cyclization Reactions in 1,2,4,5-Tetrazine (B1199680) Scaffold Construction
Cyclization of 1,2,4-Triazinone Precursors with Hydrazine (B178648) Hydrate (B1144303)
The transformation of 1,2,4-triazinone derivatives into 1,2,4,5-tetrazines through reaction with hydrazine hydrate represents a potential, though less commonly documented, synthetic pathway. This approach would involve a ring transformation reaction where the triazinone ring is opened and subsequently reclosed to form the more nitrogen-rich tetrazine system. For instance, the reaction of 3-thioxo-1,2,4-triazin-5-ones with thiocarbohydrazide (B147625), a derivative of hydrazine, has been shown to lead to the formation of 4-amino-3-thioxo-1,2,4-triazin-5-ones, indicating the reactivity of the triazinone core with hydrazine derivatives. organic-chemistry.org However, a direct and well-established general methodology for the conversion of simple 1,2,4-triazinones to 1,2,4,5-tetrazines using hydrazine hydrate is not extensively reported in the scientific literature. Further research is required to explore the feasibility and optimize the conditions for this transformation for the synthesis of 3-(4-methylphenyl)-1,2,4,5-tetrazine.
Two-Step Methodologies via Dihydro-1,2,4,5-Tetrazine Intermediates
A more prevalent and versatile approach to the synthesis of 1,2,4,5-tetrazines involves a two-step process: the initial formation of a 1,4-dihydro-1,2,4,5-tetrazine intermediate, followed by its oxidation to the aromatic tetrazine. nih.gov This strategy allows for the construction of both symmetrical and unsymmetrical tetrazines.
The Pinner synthesis and its modifications are classical and widely used methods for the preparation of 1,2,4,5-tetrazines. nih.gov This reaction involves the treatment of a nitrile, such as 4-methylbenzonitrile, with an alcohol in the presence of a strong acid to form an iminoester hydrochloride (Pinner salt). The iminoester then reacts with hydrazine to yield an amidrazone. nih.gov
The amidrazone undergoes a subsequent cyclization reaction, typically in the presence of excess hydrazine, to form the 1,4-dihydro-1,2,4,5-tetrazine derivative. nih.gov In the context of synthesizing 3-(4-methylphenyl)-1,2,4,5-tetrazine, 4-methylbenzonitrile would serve as the starting material. The general steps are outlined below:
Formation of the Iminoester: 4-methylbenzonitrile is reacted with an alcohol (e.g., ethanol) and hydrogen chloride to produce the corresponding ethyl 4-methylbenzimidate hydrochloride.
Formation of the Amidrazone: The iminoester is then treated with hydrazine hydrate to form 4-methylbenzamidrazone.
Cyclization to Dihydrotetrazine: The amidrazone undergoes self-condensation or reaction with another molecule of a reactive intermediate in the presence of hydrazine to yield 3,6-bis(4-methylphenyl)-1,4-dihydro-1,2,4,5-tetrazine.
This stepwise approach allows for the isolation and purification of the dihydrotetrazine intermediate before the final oxidation step.
Amidrazones are key intermediates in the synthesis of 1,2,4,5-tetrazines. As described above, they are commonly generated from iminoesters. Alternatively, amidrazones can be prepared through the reaction of nitriles with hydrazine, often catalyzed by sulfur or a Lewis acid. iau.ir Once formed, the 4-methylbenzamidrazone can cyclize to form the dihydrotetrazine ring. The cyclization is believed to proceed through the dimerization of the amidrazone or a related reactive species, followed by the elimination of ammonia, to form the stable six-membered dihydrotetrazine ring. The reaction conditions, such as temperature and the concentration of hydrazine, can influence the efficiency of this cyclization step.
The final and crucial step in this two-step methodology is the aromatization of the 1,4-dihydro-1,2,4,5-tetrazine intermediate to the corresponding 1,2,4,5-tetrazine. This oxidation must be efficient and selective to avoid degradation of the tetrazine ring. A variety of chemical oxidants have been successfully employed for this transformation.
Sodium Nitrite (B80452) (NaNO₂): The most commonly used and often highly effective oxidizing agent for the conversion of dihydrotetrazines to tetrazines is nitrous acid, which is typically generated in situ from sodium nitrite in an acidic medium (e.g., acetic acid or hydrochloric acid). rochester.eduresearchgate.net The reaction is usually performed at low temperatures (e.g., 0 °C) to control the reactivity of the nitrous acid and minimize side reactions. The addition of an aqueous solution of sodium nitrite to a solution of the dihydrotetrazine in acid results in the rapid formation of the intensely colored tetrazine. rochester.edu
m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a versatile and commercially available oxidizing agent that can also be used for the oxidation of dihydro-1,2,4,5-tetrazines. nih.govlanl.gov This reagent offers a milder alternative to nitrous acid and can be advantageous when acid-sensitive functional groups are present in the molecule. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature. While effective, the purification of the final product can sometimes be complicated by the presence of the m-chlorobenzoic acid byproduct. lanl.gov
Benzoyl Peroxide: Benzoyl peroxide is another effective oxidant for the conversion of dihydrotetrazines to their aromatic counterparts. nih.govlanl.gov This reagent is a radical initiator and the oxidation likely proceeds through a radical mechanism. The reaction conditions typically involve heating the dihydrotetrazine with benzoyl peroxide in an inert solvent. Similar to m-CPBA, the use of benzoyl peroxide can sometimes lead to purification challenges due to the formation of benzoic acid as a byproduct. lanl.gov
The choice of oxidant often depends on the specific substituents on the tetrazine ring and their compatibility with the reaction conditions. For the synthesis of 3-(4-methylphenyl)-1,2,4,5-tetrazine, all three of these oxidants are viable options for the final aromatization step.
Table 1: Comparison of Oxidizing Agents for Dihydrotetrazine to Tetrazine Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Nitrite (NaNO₂) / Acid | 0 °C, Acetic Acid or HCl | High efficiency, readily available, inexpensive | Harsh acidic conditions, potential for side reactions with sensitive groups |
| m-Chloroperoxybenzoic Acid (m-CPBA) | 0 °C to RT, CH₂Cl₂ or CHCl₃ | Mild reaction conditions, commercially available | Byproduct can complicate purification |
| Benzoyl Peroxide | Elevated temperature, inert solvent | Effective for various substrates | Radical conditions may not be suitable for all functional groups, byproduct removal |
Oxidative Steps for Dihydrotetrazine to Tetrazine Conversion
Enzymatic Oxidation Approaches
The final step in many 1,2,4,5-tetrazine syntheses is the aromatization of a dihydro-1,2,4,5-tetrazine intermediate. While chemical oxidants are common, enzymatic methods offer a milder alternative. The oxidation of substituted dihydro-1,2,4,5-tetrazines has been successfully performed enzymatically using horseradish peroxidase. mdpi.com This biocatalytic approach can be advantageous when sensitive functional groups are present in the molecule, which might not be compatible with harsher chemical oxidizing agents.
Synthesis from Carbonitriles, Imidoyl Chlorides, and Aldehydes
A versatile set of starting materials for constructing the tetrazine ring includes carbonitriles, imidoyl chlorides, and aldehydes.
Carbonitriles: The reaction of a carbonitrile with hydrazine is a foundational method for preparing 1,2,4,5-tetrazines. nih.gov In a typical procedure, a suitable carbonitrile is reacted with an amidine in the presence of anhydrous hydrazine. nih.gov This forms a dihydrotetrazine intermediate, which is not isolated but is directly oxidized in the subsequent step. nih.gov A common oxidizing agent for this purpose is sodium nitrite (NaNO₂) in an acidic aqueous solution. nih.gov This method is effective for producing a range of tetrazine derivatives by varying the substituents on the starting carbonitrile and amidine. nih.gov
Imidoyl Chlorides: The condensation of imidoyl chlorides with hydrazine offers a selective route to 1,2,4,5-tetrazine derivatives. mdpi.com This method is particularly effective for synthesizing unsymmetrically substituted tetrazines, as the structural components are connected before the final cyclization, which prevents the formation of mixed symmetrical and unsymmetrical products. mdpi.com The process involves converting N,N'-diacylhydrazines into imidoyl chlorides using phosphorus pentachloride, followed by cyclization with hydrazine. mdpi.com This route provides satisfactory yields, especially for derivatives with aromatic substituents. mdpi.com
| Starting Reagents | Product | Yield |
| Imidoyl Chloride (R = t-butyl) | 3,6-di-tert-butyl-1,2,4,5-tetrazine | 45% |
| Imidoyl Chloride (R = 3-NO₂-C₆H₄) | 3,6-bis(3-nitrophenyl)-1,2,4,5-tetrazine | 49% |
| Imidoyl Chloride (R = 3-F-C₆H₄) | 3,6-bis(3-fluorophenyl)-1,2,4,5-tetrazine | 61% |
Data sourced from MDPI mdpi.com
Aldehydes: Symmetrically substituted 1,2,4,5-tetrazines can be synthesized from tosyl derivatives of hydrazones, which are derived from aldehydes. mdpi.com The reaction proceeds effectively using N-chlorosuccinimide (NCS) and potassium hydroxide. The subsequent removal of the tosyl group is achieved using tetra-n-butylammonium fluoride (B91410) (TBAF), leading to the final tetrazine product in high yield. mdpi.com
Use of Guanidine (B92328) Derivatives and Thiocarbohydrazide
Alternative precursors like guanidine and thiocarbohydrazide provide distinct pathways to the tetrazine core.
Guanidine Derivatives: A significant multi-step method begins with the reaction of guanidine hydrochloride and hydrazine, which produces 1,2,3-triaminoguanidine (B12136214) hydrochloride in high yield. mdpi.com This intermediate is then reacted with a diketone (e.g., penta-2,4-dione) to form a symmetrically substituted dihydro-1,2,4,5-tetrazine. mdpi.com Subsequent oxidation with sodium nitrite in acetic acid yields the corresponding aromatic 1,2,4,5-tetrazine. mdpi.com Products from this route, such as 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, are valuable precursors for further functionalization via nucleophilic substitution. mdpi.com
Thiocarbohydrazide: The use of thiocarbohydrazide can lead to the synthesis of substituted 1,2,4,5-tetrazines without requiring a final oxidation step. mdpi.com In one approach, thiocarbohydrazide is first converted into a salt and then reacted with triethyl orthoesters to yield 3-(alkylthio)-1,2,4,5-tetrazine derivatives. mdpi.com Another method involves reacting thiocarbohydrazide with carbon disulfide to produce thiocarbohydrazide, which is then condensed with aldehydes to form a tetrahydro-tetrazine-thione intermediate. researchgate.net This intermediate is subsequently oxidized using hydrogen peroxide to yield the 6-aryl-1,2,4,5-tetrazine-3-thione. researchgate.net
Functional Group Interconversion and Advanced Derivatization Strategies
Once the 1,2,4,5-tetrazine core is synthesized, its periphery can be modified using a variety of modern organic reactions to install diverse functionalities.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type)
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. jk-sci.comwikipedia.org This reaction has been effectively applied to the functionalization of 1,2,4,5-tetrazines, particularly for the synthesis of challenging asymmetrically disubstituted alkyltetrazines. rsc.org
The strategy involves the Sonogashira coupling of a halogenated tetrazine, such as 3-bromo-6-methyl-1,2,4,5-tetrazine, with various terminal alkynes. rsc.org This yields alkynyl-tetrazine intermediates, which can be further transformed, for example, through hydrogenation and re-oxidation, to produce dialkyl-tetrazines with high yields. rsc.org This methodology has been used to prepare novel unnatural amino acids containing both alkynyl- and alkyl-1,2,4,5-tetrazine moieties. rsc.org
| Reactants | Catalyst System | Product |
| 3-bromo-6-methyl-1,2,4,5-tetrazine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-alkynyl-6-methyl-1,2,4,5-tetrazine |
| 3-bromo-6-phenyl-1,2,4,5-tetrazine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-alkynyl-6-phenyl-1,2,4,5-tetrazine |
Data sourced from Chemical Communications (RSC Publishing) rsc.org
Nucleophilic Substitution Reactions for Diverse Functionalization
The 1,2,4,5-tetrazine ring is highly electrophilic, making it susceptible to nucleophilic attack. researchgate.net This property is exploited for the introduction of various functional groups through nucleophilic aromatic substitution (SNAᵣ) reactions, where a suitable leaving group on the tetrazine ring is displaced by a nucleophile.
Heterocyclic leaving groups, such as pyrazolyl or imidazolyl fragments, are commonly employed. researchgate.netnih.gov The reactions of 3,6-disubstituted tetrazines containing these leaving groups with S-nucleophiles, such as functionalized thiols, have been studied to develop methods for introducing sulfur-containing moieties into the tetrazine ring. researchgate.net The substitution of a 3,5-dimethylpyrazolyl group in precursor compounds with various N-nucleophiles, like amidines, is also a key step in synthesizing more complex, fused heterocyclic systems such as mdpi.comnih.govresearchgate.nettriazolo[1,5-b] mdpi.comnih.govresearchgate.netnih.govtetrazines. nih.gov The reactivity of the tetrazine can be tuned by the electronic nature of its substituents; electron-withdrawing groups increase the tetrazine's reactivity towards nucleophiles. researchgate.net
Hydrazination and Amination Reactions
Hydrazination and amination are specific and highly useful examples of nucleophilic substitution on the tetrazine ring. These reactions introduce nitrogen-based functionalities that are valuable for further derivatization or for their inherent properties in nitrogen-rich materials.
For instance, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine readily reacts with hydrazine to produce 3,6-dihydrazino-1,2,4,5-tetrazine. mdpi.com This dihydrazino derivative is a key precursor that can be converted into other important functional derivatives like 3,6-dichloro-1,2,4,5-tetrazine (B31795). mdpi.com Similarly, the substitution of a pyrazolyl group with various N-nucleophiles is a viable route to a series of 3-amino-1,2,4,5-tetrazine derivatives, creating high-nitrogen compounds. researchgate.net
| Precursor | Nucleophile | Product |
| 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | Hydrazine | 3,6-dihydrazino-1,2,4,5-tetrazine |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | Amines | 3-amino-1,2,4,5-tetrazine derivatives |
Data sourced from MDPI mdpi.com and ResearchGate researchgate.net
Modular and Sustainable Synthetic Approaches
Modern synthetic strategies for 1,2,4,5-tetrazine derivatives increasingly prioritize modularity and sustainability. These approaches allow for the facile introduction of diverse functional groups and adhere to the principles of green chemistry by minimizing waste and hazardous substance use.
A highly effective modular approach for the functionalization of the 1,2,4,5-tetrazine core involves the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This strategy is not for the de novo synthesis of the tetrazine ring itself, but for the selective modification of a pre-formed, functionalized tetrazine. The methodology relies on the synthesis of a tetrazine derivative bearing either an alkyne or an azide (B81097) handle, which can then be coupled with a corresponding azide or alkyne-containing molecule to form a stable 1,2,3-triazole linkage.
This modular design provides a powerful tool for creating complex "triazolyl-tetrazines," which exhibit enhanced physiological stability and reactivity, making them valuable as bioorthogonal probes. nih.govacs.org The synthesis begins with a stable, appropriately substituted tetrazine precursor, such as one bearing a halogen, which can be converted into an alkynyl- or azido-tetrazine.
For example, 3,6-dichloro-1,2,4,5-tetrazine can be reacted with propargyl alcohol to yield an alkynyl-functionalized tetrazine. nih.gov This intermediate can then undergo a CuAAC reaction with a wide variety of organic azides to introduce new functionalities. Research has demonstrated the synthesis of 3,6-bis-propargyloxy-1,2,4,5-tetrazine, which serves as a versatile platform for creating tetrazine-containing polymers through [3+2] cycloaddition reactions. nih.govnih.gov Furthermore, unsymmetrical tetrazines bearing both an azide and an alkyne group on the same ring have been synthesized, enabling self-polymerization. nih.gov
The reaction conditions for these modifications are typically mild, and the modular nature allows for the creation of a diverse library of functionalized tetrazines from a common intermediate. researchgate.net
Table 1: Synthesis of Alkynyl-Tetrazine Precursor for CuAAC
| Reactant 1 | Reactant 2 | Solvent | Base | Temp. (°C) | Yield (%) | Product |
| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Propargyl alcohol | Acetonitrile | Triethylamine | 70 | 74 | 3,6-bis-propargyloxy-1,2,4,5-tetrazine |
Data sourced from research on [3+2] cycloaddition strategies for energetic polymers. nih.gov
Adherence to green chemistry principles is crucial for developing sustainable synthetic pathways. In the context of tetrazine synthesis, this includes the use of solvent-free reaction conditions, microwave irradiation to reduce reaction times, and the use of organocatalysts to avoid heavy metal contamination.
A notable example of a green methodology is the use of a solid-phase, solvent-free synthesis induced by microwave irradiation. researchgate.net This technique has been employed for the synthesis of complex polycyclic systems incorporating the 1,2,4,5-tetrazine ring via Diels-Alder reactions. researchgate.net The benefits of this approach are significant, offering a rapid, efficient, and environmentally friendly alternative to conventional solution-phase methods, which often require long reaction times and extensive purification. researchgate.net The reaction times can be reduced from hours to minutes, highlighting the efficiency of microwave-assisted, solvent-free synthesis. researchgate.net
Another advancement in sustainable tetrazine synthesis is the development of organocatalytic methods. Thiol-containing catalysts, including peptides, have been shown to effectively promote the de novo formation of unsymmetrical 1,2,4,5-tetrazines from nitriles and hydrazine hydrate. researchgate.net This approach avoids the need for metal catalysts and allows for the scalable, gram-scale synthesis of various tetrazine derivatives under mild conditions. researchgate.net The use of solid-phase synthesis techniques further aligns with green chemistry principles by simplifying purification, often requiring only a single final purification step after cleavage from the resin, thereby minimizing solvent waste and overcoming issues with the separation of symmetric and unsymmetric products.
Table 2: Comparison of Conventional vs. Green Synthetic Methods for Tetrazine Derivatives
| Method | Conditions | Advantages | Disadvantages |
| Conventional Pinner Synthesis | Solution-phase, often requires strong acids, extended reaction times | Well-established for certain aromatic tetrazines | Low yields for unsymmetrical tetrazines, significant waste, harsh conditions |
| Microwave-Assisted Synthesis | Solvent-free, solid-phase, microwave irradiation | Rapid (minutes vs. hours), high efficiency, minimal pollution, economic researchgate.net | Substrate scope may be limited by volatility or thermal stability |
| Organocatalysis | Thiol-containing catalysts, mild conditions | Metal-free, scalable, good yields for unsymmetrical tetrazines researchgate.net | Catalyst may need to be separated from the final product |
| Solid-Phase Synthesis | Resin-supported nitrile, simplified workup | Eliminates formation of symmetric byproducts, single purification step | Requires resin and linker chemistry, potentially higher initial cost |
Scalable Production Methodologies
The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. For 1,2,4,5-tetrazine derivatives, this involves optimizing reaction conditions and exploring advanced reactor technologies to ensure safety, consistency, and cost-effectiveness.
For the large-scale synthesis of fine chemicals and pharmaceutical intermediates, continuous flow chemistry offers significant advantages over traditional batch processing. Advanced synthetic techniques, including continuous flow chemistry, have been identified as being employed for the synthesis of novel bioorthogonal reagents such as 1,2,4,5-tetrazines.
The synthesis of tetrazines often involves highly reactive intermediates and exothermic reactions, such as the oxidation of the dihydrotetrazine precursor. Continuous flow reactors provide superior control over these critical parameters. The key advantages include:
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reactants at any given time. This is particularly important when working with reagents like hydrazine and carrying out energetic oxidation steps.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heating and cooling, enabling precise temperature control and preventing thermal runaways. This leads to higher selectivity and yields.
Scalability: Production can be scaled up by extending the operation time or by "scaling out" (running multiple reactors in parallel) without the need for re-optimization of reaction conditions, which is a common challenge in batch process scale-up.
Automation: Flow systems can be fully automated, allowing for consistent product quality, reduced labor costs, and the integration of in-line purification and analysis steps.
While specific, detailed protocols for the continuous flow synthesis of 3-(4-methylphenyl)-1,2,4,5-tetrazine are not widely documented in peer-reviewed literature, the principles of flow chemistry are directly applicable to the established batch syntheses, such as the Pinner reaction and subsequent oxidation, making it a key enabling technology for future industrial production.
Elucidation of Reactivity and Reaction Mechanisms of 1,2,4,5 Tetrazine, 3 4 Methylphenyl
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions
The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in organic synthesis and chemical biology, characterized by its rapid kinetics and high selectivity. rsc.orgillinois.edu This reaction involves an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) derivative, reacting with an electron-rich dienophile. researchgate.neteur.nl The reactivity of the 1,2,4,5-tetrazine core can be finely tuned by the substituents at the C3 and C6 positions, influencing the electronic properties of the diene system. nih.govrsc.org For 1,2,4,5-tetrazine, 3-(4-methylphenyl)-, the presence of the electron-donating 4-methylphenyl group significantly modulates its reactivity in these cycloadditions.
The generally accepted mechanism for the IEDDA reaction of 1,2,4,5-tetrazines with dienophiles such as alkenes or alkynes proceeds through a concerted [4+2] cycloaddition. researchgate.netrsc.org In this step, the 4π-electron system of the tetrazine diene interacts with the 2π-electron system of the dienophile to form a transient, bicyclic intermediate. nih.govresearchgate.net
This initial cycloadduct is highly unstable and rapidly undergoes a retro-Diels-Alder reaction. masterorganicchemistry.comalfa-chemistry.com This step is characterized by the irreversible extrusion of a molecule of dinitrogen (N₂), which is a thermodynamically favorable process. masterorganicchemistry.comescholarship.org The loss of N₂ gas results in the formation of a 4,5-dihydropyridazine product. researchgate.netnih.gov Depending on the reaction conditions and the nature of the dienophile, this dihydropyridazine (B8628806) can either be the final product or undergo subsequent oxidation to yield a more stable, aromatic pyridazine (B1198779). researchgate.netnih.gov When the dienophile is an alkyne, the reaction directly produces the aromatic pyridazine product following the nitrogen extrusion. researchgate.net
The kinetics of IEDDA reactions are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. eur.nlnih.gov For tetrazines, substituents that lower the LUMO energy accelerate the reaction. nih.govacs.org
Substituents on the 1,2,4,5-tetrazine ring have a profound impact on the reaction rate. Electron-withdrawing groups (EWGs) decrease the energy of the tetrazine's LUMO, reducing the HOMO-LUMO gap with the dienophile and thus increasing the reaction rate. eur.nlnih.govacs.org Conversely, electron-donating groups (EDGs) increase the LUMO energy, which widens the energy gap and slows down the reaction. nih.govnih.gov
The 4-methylphenyl substituent on 1,2,4,5-tetrazine, 3-(4-methylphenyl)- contains a methyl group, which is weakly electron-donating. Consequently, this tetrazine is expected to react more slowly in IEDDA cycloadditions compared to unsubstituted or EWG-substituted tetrazines. nih.gov Studies on similarly substituted tetrazines confirm this trend. For example, tetrazines bearing electron-donating methoxy (B1213986) groups exhibit significantly lower rate constants than those with phenyl or pyridyl groups. nih.gov This deactivation is a direct result of the increased electron density on the tetrazine ring, which raises its LUMO energy. nih.gov
| Tetrazine Substituent (at C3 and C6) | Substituent Nature | Second-Order Rate Constant (k₂) with BCN in MeOH (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Di-(pyridin-2-yl) | Strongly Electron-Withdrawing | 118 | nih.gov |
| Di-phenyl | Neutral/Weakly Withdrawing | 3.6 | nih.gov |
| Di-(4-methoxyphenyl) | Electron-Donating | 1.4 | nih.gov |
| Di-(4-hydroxyphenyl) | Strongly Electron-Donating | 0.58 | nih.gov |
Compared to other tetrazine analogues, the reactivity of 1,2,4,5-tetrazine, 3-(4-methylphenyl)- is expected to be modest. Unsubstituted 1,2,4,5-tetrazine (H-Tet) serves as a baseline for reactivity. Tetrazines functionalized with strongly electron-withdrawing pyridyl groups, such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, are among the most reactive derivatives, exhibiting rate constants that can be over 30 times greater than that of 3,6-diphenyl-1,2,4,5-tetrazine. nih.gov Given that the 4-methylphenyl group is electron-donating, its reactivity will be lower than that of both diphenyl-tetrazine and significantly lower than that of dipyridyl-tetrazine. nih.gov This tunability allows for the selection of a specific tetrazine for applications where a controlled reaction rate is desired. nih.govrsc.orgrsc.org
| Tetrazine Derivative | Substituent Type | Relative Reactivity | Example Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Electron-Withdrawing | Very High | 118 | nih.gov |
| 3,6-diphenyl-1,2,4,5-tetrazine | Neutral | Moderate | 3.6 | nih.gov |
| 3-(4-methylphenyl)-1,2,4,5-tetrazine (Expected) | Electron-Donating | Low | < 3.6 | nih.gov |
For the vast majority of IEDDA reactions involving 1,2,4,5-tetrazines, cycloaddition occurs exclusively across the carbon atoms at the C3 and C6 positions. nih.gov This mode is highly predictable and synthetically reliable. nih.gov For an unsymmetrical diene like 1,2,4,5-tetrazine, 3-(4-methylphenyl)-, the reaction with an unsymmetrical dienophile will raise the issue of regioselectivity. The regiochemical outcome is typically governed by frontier molecular orbital interactions, where the most electron-rich atom of the dienophile preferentially bonds to the more electron-deficient carbon of the tetrazine. nih.govnih.gov In 3-(4-methylphenyl)-1,2,4,5-tetrazine, the C3 carbon is more electron-rich due to the donating methylphenyl group, making the C6 carbon the more electrophilic center for the initial bond formation.
However, an unprecedented alternative cycloaddition pathway across the nitrogen atoms (N1/N4) has been discovered. nih.gov This formal [4+2] cycloaddition across two nitrogen atoms is not a concerted process and has been observed under specific conditions, namely when using aryl-conjugated enamines as dienophiles in the presence of the hydrogen-bonding solvent hexafluoroisopropanol (HFIP). nih.gov In other solvents like methanol (B129727), the conventional C3/C6 cycloaddition remains the dominant pathway. nih.gov This discovery highlights that the reaction mode can be altered by solvent choice, although the C3/C6 pathway remains the default for most dienophiles and conditions.
Solvent choice can moderately influence the rate of IEDDA reactions. nih.gov The transition state of the cycloaddition is often polarized and can be stabilized by polar solvents, leading to rate acceleration. nih.gov For example, reactions of some substituted tetrazines have been shown to proceed faster in polar protic solvents like methanol compared to less polar aprotic solvents like acetonitrile. nih.gov Water has also been noted to accelerate Diels-Alder reactions. nih.gov This sensitivity, while not as dramatic as the substituent effects, is an important consideration for reaction optimization. nih.gov
| Tetrazine Derivative | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Methanol (MeOH) | 2.7 | nih.gov |
| Acetonitrile | 1.4 | nih.gov | |
| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | Methanol (MeOH) | 1.4 | nih.gov |
| Acetonitrile | 0.16 | nih.gov |
As mentioned previously, the solvent can also have a more profound effect, dictating the entire reaction pathway. The use of HFIP promotes a formal N1/N4 cycloaddition with certain enamines, a pathway not observed in other solvents where the C3/C6 cycloaddition is the sole product. nih.gov This demonstrates that solvent can do more than just alter the reaction rate; it can fundamentally change the regiochemical outcome of the cycloaddition. nih.gov
Kinetic Studies and Quantitative Structure-Reactivity Relationships
Organocatalytic Transformations Involving 1,2,4,5-Tetrazines
Organocatalysis has emerged as a powerful tool in synthetic chemistry, and its application to the functionalization of 1,2,4,5-tetrazines has led to efficient methods for the construction of other heterocyclic systems. Specifically, the use of small organic molecules like L-proline enables transformations under mild conditions, often with high selectivity.
L-Proline Catalyzed Pyridazine Formation
The synthesis of pyridazines from 1,2,4,5-tetrazines can be effectively catalyzed by the amino acid L-proline. This transformation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of tetrazine chemistry. The catalytic cycle is initiated by the reaction of L-proline with a ketone, such as acetone, to form an enamine intermediate in situ.
This enamine then serves as the electron-rich dienophile in the subsequent cycloaddition step. The aryl-substituted 1,2,4,5-tetrazine, acting as the electron-poor diene, reacts with the enamine. This [4+2] cycloaddition is the key bond-forming step, leading to a bicyclic intermediate. This intermediate is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂). The resulting 4,5-dihydropyridazine species then aromatizes, often through the elimination of the proline catalyst, to yield the final substituted pyridazine product. Mechanistic studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have been employed to detect the proposed intermediates in this catalytic cycle, providing experimental support for this pathway.
Role of Enamines as Electron-Rich Dienophiles
Enamines are highly effective dienophiles for reactions with electron-deficient dienes like 1,2,4,5-tetrazines due to their electronic properties. The nitrogen atom in the enamine donates electron density into the double bond, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).
According to frontier molecular orbital theory, the rate of an inverse-electron-demand Diels-Alder reaction is governed by the energy gap between the dienophile's HOMO and the diene's Lowest Unoccupied Molecular Orbital (LUMO). 1,2,4,5-Tetrazines possess a very low-lying LUMO due to the presence of four electronegative nitrogen atoms in the ring. The high-energy HOMO of the enamine and the low-energy LUMO of the tetrazine lead to a small energy gap, resulting in a rapid and often instantaneous cycloaddition reaction, even at room temperature. This high reactivity makes the in situ generation of enamines, as seen in L-proline catalysis, a particularly efficient strategy for pyridazine synthesis.
The general reaction pathway can be summarized in the following steps:
Enamine Formation: A ketone or aldehyde reacts with a secondary amine catalyst (e.g., L-proline) to form an electron-rich enamine.
[4+2] Cycloaddition: The enamine (dienophile) reacts with the 1,2,4,5-tetrazine (diene) in an IEDDA reaction to form a bicyclic adduct.
Nitrogen Extrusion: The bicyclic adduct undergoes a retro-Diels-Alder reaction to eliminate N₂ gas, forming a dihydropyridazine.
Aromatization: The dihydropyridazine eliminates the amine catalyst to form the final aromatic pyridazine product.
Other Reaction Pathways
Beyond their well-established role in cycloaddition reactions, 1,2,4,5-tetrazines exhibit a range of other reactivities, including redox chemistry and susceptibility to nucleophilic attack. These pathways provide alternative methods for the functionalization of the tetrazine core.
Oxidation and Reduction Chemistry
The manipulation of the oxidation state is crucial in both the synthesis and functionalization of 1,2,4,5-tetrazines.
Oxidation: The most common oxidation reaction involving the tetrazine system is the aromatization of 1,2-dihydro- or 1,4-dihydro-1,2,4,5-tetrazine precursors. This is often the final step in the synthesis of the aromatic tetrazine ring. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the substituents present on the ring. mdpi.com
| Oxidizing Agent | Typical Conditions | Reference(s) |
| Sodium Nitrite (B80452) (NaNO₂) | Acetic Acid | mdpi.com |
| Iron(III) Chloride (FeCl₃) | Ethanol | mdpi.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ | mdpi.comnih.gov |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | - | mdpi.com |
| Hydrogen Peroxide (H₂O₂) | - | mdpi.com |
| Molecular Bromine (Br₂) | - | mdpi.com |
This table is interactive and can be sorted by column.
Furthermore, the aromatic 1,2,4,5-tetrazine ring itself can be oxidized to form N-oxides. Reagents like peroxytrifluoroacetic acid or even 50% hydrogen peroxide can introduce N-oxide functionalities, a strategy used to enhance the density and energetic performance of tetrazine-based materials.
Reduction: 1,2,4,5-tetrazines can act as oxidizing agents themselves and be reduced in the process. For instance, they are capable of oxidizing certain thiols to disulfides. The electrochemical properties of tetrazines have been studied, and they are known to be electroactive, a property that is exploited in the design of materials for electronic devices. researchgate.net
Nucleophilic Additions and Substitutions
The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to attack by nucleophiles. The carbon atoms at positions 3 and 6 are highly electrophilic and are the primary sites for nucleophilic attack. rsc.org
Nucleophilic Aromatic Substitution (SNAr): This is a key method for functionalizing the tetrazine ring. researchgate.net Good leaving groups, such as halides (e.g., chloro) or pyrazolyl groups, at the 3 and/or 6 positions can be readily displaced by a variety of nucleophiles. rsc.orgresearchgate.net This allows for the introduction of a wide range of substituents. The reaction has been shown to be dynamic and reversible with nucleophiles like phenols and thiols, opening avenues in dynamic covalent chemistry. dntb.gov.uaresearchgate.netnih.gov
Common Nucleophiles in SNAr of Tetrazines:
Amines
Thiols
Alcohols/Phenols
Azides
Addition of Organometallic Reagents: Strong nucleophiles, such as organolithium and Grignard reagents, can also react with 1,2,4,5-tetrazines. These reactions can be complex, with addition possible at either the ring carbon or ring nitrogen atoms. For instance, the reaction of 3-aryl-1,2,4,5-tetrazines with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) leads to lithiation at the C6 position, which can then be trapped by electrophiles. researchgate.net However, azaphilic addition (attack at a ring nitrogen) has also been observed, particularly with silyl-enol ethers in the presence of a Lewis acid, leading to the formation of unstable adducts that can rearrange. chemrxiv.org
Investigation of Homoaromatic Intermediates in Substitution Reactions
The concept of homoaromaticity has been explored in relation to dihydrotetrazine systems, which can be considered as potential intermediates or related structures in certain reactions. Homoaromaticity refers to a special case of aromaticity where a conjugated system is interrupted by a single sp³-hybridized atom.
Studies on 1,6-dihydro-1,2,4,5-tetrazines have suggested that these systems can be described as neutral homoaromatic species. acs.org This description arises from the potential for the two lone pairs on the sp³-hybridized nitrogen atoms to participate in a 6π-electron cyclic system. However, other studies on related fused mdpi.comrsc.orgtriazolo[4,3-b] mdpi.comnih.govrsc.orgtetrazine derivatives concluded that these specific 1,6-dihydro-1,2,4,5-tetrazine systems cannot be considered homoaromatic. researchgate.net
Computational studies have been employed to investigate the structure and reactivity of intermediates in reactions of tetrazines, for example, with organometallic reagents. acs.org These theoretical calculations help to elucidate the potential energy surfaces of these reactions and to understand the preference for attack at different sites (C-attack vs. N-attack), providing insight into the electronic structure of the transition states and intermediates, which may or may not exhibit homoaromatic character. The investigation into such intermediates is crucial for explaining the observed regioselectivity and reaction pathways in the nucleophilic functionalization of the tetrazine core.
Computational and Theoretical Investigations of 1,2,4,5 Tetrazine, 3 4 Methylphenyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. For 3-(4-methylphenyl)-1,2,4,5-tetrazine, DFT calculations are crucial for understanding its behavior in key chemical transformations.
Time-dependent density functional theory (TD-DFT) is a primary method for calculating the vertical excitation energies and simulating the electronic absorption spectra (UV-Vis) of molecules like 3-(4-methylphenyl)-1,2,4,5-tetrazine. researchgate.netnih.gov These calculations help in understanding the nature of electronic transitions, such as the characteristic n→π* and π→π* transitions in the tetrazine ring. nih.gov
The intense color of tetrazine derivatives is a result of a weak, symmetry-forbidden n→π* electronic transition in the visible region of the spectrum. TD-DFT calculations can accurately predict the wavelength of maximum absorption (λmax) for these transitions. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. For instance, the PBE0 hybrid functional has been shown to provide accurate excitation energies for s-tetrazine, both in the gas phase and in solution. researchgate.net The polarizable continuum model (PCM) is often employed to account for the influence of solvents on the electronic transitions. researchgate.net
By analyzing the molecular orbitals involved in the calculated transitions, researchers can gain a detailed understanding of the excited state dynamics. For aryl-substituted tetrazines, the electronic transitions can involve charge transfer between the phenyl and tetrazine rings. These theoretical insights are vital for designing fluorescent probes where the emission properties are modulated by the cycloaddition reaction.
| Computational Method | Property Investigated | Key Findings |
| TD-DFT (e.g., PBE0/6-311++G(d,p)) | Electronic absorption spectra | Predicts λmax of n→π* and π→π* transitions, explaining the color of the compound. |
| TD-DFT with PCM | Solvent effects on spectra | Models the shift in absorption bands in different solvent environments. |
| Natural Transition Orbital (NTO) analysis | Nature of excited states | Characterizes transitions as local excitations on the tetrazine or phenyl ring, or as charge-transfer states. |
DFT calculations are instrumental in exploring the mechanisms of the inverse electron-demand Diels-Alder (iEDDA) reactions, which are central to the bioorthogonal applications of 3-(4-methylphenyl)-1,2,4,5-tetrazine. These calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates.
A fascinating aspect of tetrazine reactivity is the influence of the solvent on the reaction pathway. While the reaction with alkenes typically proceeds through a [4+2] cycloaddition across the C3 and C6 atoms of the tetrazine ring, studies have shown that the use of hexafluoroisopropanol (HFIP) as a solvent can promote an unprecedented formal [4+2] cycloaddition across the N1 and N4 atoms when reacting with enamines. nih.gov DFT calculations have been employed to unravel this solvent-induced mechanistic switch. The calculations revealed a novel pathway involving C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement. The strong hydrogen-bonding ability of HFIP is crucial for stabilizing the transition state that leads to the N1/N4 cycloaddition, making it more favorable than the conventional C3/C6 pathway. nih.gov
| Reaction Condition | Cycloaddition Pathway | Mechanistic Insights from DFT |
| Standard polar solvents (e.g., MeOH) with alkenes | C3/C6 Diels-Alder | Concerted or stepwise mechanism with a low activation barrier. |
| HFIP with enamines | N1/N4 formal Diels-Alder | Solvent-mediated stepwise pathway involving C-N bond formation and sigmatropic rearrangement. |
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various electronic and structural properties of a molecule. These descriptors are invaluable for establishing quantitative structure-reactivity relationships (QSRR), which can be used to predict the reactivity of new tetrazine derivatives without the need for extensive experimental work.
For the iEDDA reactivity of aryl-tetrazines, several descriptors have been investigated. While Frontier Molecular Orbital (FMO) theory is often invoked, with the energy of the Lowest Unoccupied Molecular Orbital (LUMO) expected to correlate with reactivity, studies have shown that this is not always the case. For some series of substituted tetrazines, the LUMO+1 energy shows a better correlation with the reaction barrier. nih.gov However, other studies have demonstrated that reactivity differences are not always controlled by FMO interactions. Instead, factors like Pauli repulsion and the energy required to distort the reactants into the transition state geometry can be more dominant in determining the reaction rate. nih.gov For mono-aryl-substituted tetrazines like 3-(4-methylphenyl)-1,2,4,5-tetrazine, the decreased Pauli repulsion can lead to a more asynchronous transition state and a lower distortion energy, resulting in higher reactivity compared to their di-aryl counterparts. nih.gov
| Quantum Chemical Descriptor | Relevance to Reactivity |
| LUMO/LUMO+1 Energy | Often correlates with the electrophilicity of the tetrazine and the rate of the iEDDA reaction. nih.gov |
| HOMO-LUMO Gap | Indicates the kinetic stability of the molecule. |
| Pauli Repulsion | Can be a dominant factor in determining the activation barrier, especially in asymmetric cycloadditions. nih.gov |
| Distortion Energy | The energy required to deform the reactants into their transition state geometries; a major component of the activation barrier. nih.gov |
| Global Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. |
Large-Scale Computational Screening for Bioorthogonal Reactivity
The vast chemical space of possible tetrazine derivatives makes experimental screening for optimal reactivity a time-consuming and costly endeavor. Large-scale computational screening, powered by automated workflows, offers a rapid and efficient alternative to identify promising candidates. chemrxiv.orgchemrxiv.org
In a recent study, a tool for automated computational screening was developed to assess the reactivity of a large pool of 1,2,4,5-tetrazines with trans-cyclooctene (B1233481) (TCO). chemrxiv.org This high-throughput approach involves generating 3D geometries of thousands of tetrazine derivatives and their corresponding transition states for the iEDDA reaction. By calculating the reaction barriers using DFT, a large dataset of reactivity data can be generated. One such effort produced a dataset of 1,288 reaction barriers, which provides a valuable resource for understanding structure-reactivity trends and for training machine learning models. chemrxiv.orgchemrxiv.org This approach can be readily applied to screen for derivatives of 3-(4-methylphenyl)-1,2,4,5-tetrazine with enhanced reactivity or other desirable properties.
Machine Learning Applications in Reaction Rate and Design Prediction
The large datasets generated from computational screening are ideal for the application of machine learning (ML) algorithms. chemrxiv.orgchemrxiv.org ML models can be trained to predict the reaction rates of tetrazines with high accuracy, circumventing the need for computationally expensive DFT calculations for every new molecule.
These models can learn complex relationships between the molecular structure of a tetrazine and its reactivity that may not be immediately obvious from traditional QSRR studies. By using descriptors derived from the molecular structure or from less computationally demanding quantum chemical calculations, ML models can rapidly predict reaction barriers. This predictive power accelerates the in silico design of new tetrazine-based reagents for bioorthogonal applications. Recent advancements in ML also allow for the direct prediction of transition state geometries, further streamlining the computational workflow for reactivity screening.
Analysis of Aromaticity in Tetrazine Rings
The aromaticity of the 1,2,4,5-tetrazine (B1199680) ring is a key factor influencing its stability and electronic properties. A widely used computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity.
Advanced Spectroscopic Characterization Techniques for 1,2,4,5 Tetrazine, 3 4 Methylphenyl
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior
The electronic absorption and emission properties of 1,2,4,5-tetrazine (B1199680), 3-(4-methylphenyl)- are key to understanding its photophysical behavior. Like other aryl-substituted tetrazines, its UV-Visible spectrum is characterized by two distinct absorption bands. A weak absorption band in the visible region, typically between 500 and 550 nm, is attributed to the formally forbidden n-π* electronic transition. This transition involves the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital of the tetrazine ring. The low intensity of this band is a hallmark of n-π* transitions.
A second, much stronger absorption band is observed in the ultraviolet region, generally below 300 nm. This intense band corresponds to a π-π* transition, which is an electronically allowed transition and thus has a significantly higher molar absorptivity. semanticscholar.org The position and intensity of these bands can be influenced by the nature of the substituent on the tetrazine ring. The presence of the 4-methylphenyl (p-tolyl) group, an electron-donating group, can cause slight shifts in the absorption maxima compared to the unsubstituted 1,2,4,5-tetrazine.
Upon excitation, many tetrazine derivatives exhibit fluorescence, and the emission spectra provide further information about the excited states. The fluorescence of these compounds can be "turned on" upon reaction, for instance, in inverse electron demand Diels-Alder (iEDDA) reactions, making them valuable as fluorogenic probes. acs.org While specific emission data for 1,2,4,5-tetrazine, 3-(4-methylphenyl)- is not extensively detailed in the reviewed literature, analogous aryl-tetrazines are known to form fluorescent dihydropyridazine (B8628806) products after cycloaddition.
Table 1: Typical UV-Visible Absorption Data for Aryl-Substituted 1,2,4,5-Tetrazines
| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| n-π | 500 - 550 | Low |
| π-π | < 300 | High |
Note: The exact λmax and ε values for 1,2,4,5-tetrazine, 3-(4-methylphenyl)- may vary depending on the solvent and specific experimental conditions.
Time-Resolved Spectroscopy for Excited State Dynamics
To probe the fate of the molecule after photoexcitation, time-resolved spectroscopic techniques are employed. These methods provide critical data on the lifetimes and decay pathways of the excited electronic states.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool to monitor the evolution of excited states on ultrafast timescales. In a typical fs-TA experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed in time, measures the changes in absorption. By varying the delay between the pump and probe pulses, a three-dimensional map of differential absorbance as a function of wavelength and time is generated.
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the fluorescence lifetime of a molecule. This method involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. A histogram of these arrival times yields the fluorescence decay profile, from which the fluorescence lifetime (τ) can be determined.
For fluorescent tetrazine derivatives and their reaction products, TCSPC can quantify the lifetime of the emissive state. This information is crucial for applications in fluorescence imaging and sensing. For instance, changes in the fluorescence lifetime can indicate binding events or changes in the local environment of the fluorophore. The fluorescence lifetime of some substituted tetrazines has been reported to be in the nanosecond range. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1,2,4,5-tetrazine, 3-(4-methylphenyl)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation. nih.gov
In the ¹H NMR spectrum, the proton on the tetrazine ring is expected to appear as a singlet in the downfield region, typically around 10 ppm, due to the electron-withdrawing nature of the nitrogen-rich ring. The aromatic protons of the 4-methylphenyl group will appear as two doublets in the aromatic region (typically 7-8.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl protons will give rise to a singlet in the upfield region, usually around 2.4 ppm.
The ¹³C NMR spectrum will show distinct signals for the carbons of the tetrazine ring and the 4-methylphenyl substituent. The carbon atoms of the tetrazine ring are highly deshielded and appear at the low-field end of the spectrum, often above 160 ppm. nih.govresearchgate.net The carbons of the phenyl ring and the methyl group will appear at their characteristic chemical shifts.
NMR is also instrumental in providing mechanistic insights into reactions involving tetrazines. For example, it can be used to follow the course of a reaction, identify intermediates, and characterize the final products. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,2,4,5-Tetrazine, 3-(4-methylphenyl)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Tetrazine-H | ~10.0 (s) | - |
| Tetrazine-C3/C6 | - | >160 |
| Phenyl-C (ipso) | - | ~130-135 |
| Phenyl-CH (ortho) | ~8.4 (d) | ~128-130 |
| Phenyl-CH (meta) | ~7.4 (d) | ~129-131 |
| Phenyl-C (para) | - | ~140-145 |
| Methyl-H | ~2.4 (s) | - |
| Methyl-C | - | ~21 |
Note: These are predicted values based on data from similar structures. Actual chemical shifts may vary depending on the solvent and experimental conditions. 's' denotes singlet and 'd' denotes doublet.
Mass Spectrometry (MS) for Characterization and Detection of Reactive Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov
The electron ionization (EI) mass spectrum of 1,2,4,5-tetrazine, 3-(4-methylphenyl)- is expected to show a prominent molecular ion peak (M⁺·). The fragmentation pattern can provide structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules and cleavage of substituent groups. libretexts.orgchemguide.co.uk For aryl-tetrazines, fragmentation may involve the loss of N₂ from the tetrazine ring.
Furthermore, mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI), is invaluable for the detection and characterization of reactive intermediates in solution-phase reactions. chemrxiv.org This is especially relevant for studying the mechanisms of reactions involving tetrazines, such as their cycloaddition reactions. By sampling the reaction mixture at different time points, it is possible to identify and structurally characterize transient intermediates, providing direct evidence for a proposed reaction mechanism.
Applications of 1,2,4,5 Tetrazine, 3 4 Methylphenyl in Advanced Chemical Disciplines
Bioorthogonal Chemical Applications and Bioorthogonal Ligation
The core of 1,2,4,5-tetrazine's utility lies in the "tetrazine ligation," an IEDDA cycloaddition reaction. This reaction is exceptionally fast and specific, proceeding readily in aqueous media and complex biological environments without the need for catalysts. google.com The reaction involves the [4+2] cycloaddition of the electron-poor tetrazine ring with an electron-rich, strained dienophile, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion. wikipedia.org The 3-(4-methylphenyl) substituent on the tetrazine ring plays a crucial role in modulating the electronic properties, and thus the reactivity and stability, of the molecule.
Strategies for Selective Bioconjugation and Biomolecule Labeling
The tetrazine ligation enables the precise and selective labeling of biomolecules both in vitro and in vivo. The strategy typically involves a two-step process. First, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, genetically, or chemically modified to incorporate a strained dienophile, such as trans-cyclooctene (B1233481) (TCO) or norbornene. nih.gov Subsequently, the 1,2,4,5-tetrazine (B1199680) derivative, such as 3-(4-methylphenyl)-1,2,4,5-tetrazine carrying a payload (e.g., a fluorescent dye, a drug, or an imaging agent), is introduced. The ensuing rapid and bioorthogonal IEDDA reaction covalently links the tetrazine probe to the modified biomolecule with high specificity.
The reaction rates can be finely tuned by modifying the substituents on the tetrazine ring. While electron-withdrawing groups tend to accelerate the reaction, they can also decrease the stability of the tetrazine in physiological conditions. The 4-methylphenyl group, being weakly electron-donating, offers a balance between good stability and sufficiently rapid reaction kinetics for many biological applications. researchgate.net This tunability allows for the development of various tetrazine probes tailored for specific bioconjugation needs.
| Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Application |
| trans-Cyclooctene (TCO) | ~10³ - 10⁶ | Fast in vivo labeling, pretargeting |
| Norbornene | ~1 - 10 | Cell surface labeling, material science |
| Bicyclononyne (BCN) | ~10 - 100 | Live-cell imaging, proteomics |
Note: Rate constants are representative values for aryl-tetrazine reactions and can vary based on specific substituents and reaction conditions. nih.goveur.nl
Development of Fluorogenic Probes and "Turn-On" Signals for Imaging
A significant advantage of using tetrazines in bioimaging is their ability to act as "smart" fluorogenic probes. semanticscholar.org In this design, a fluorescent dye is conjugated to the 3-(4-methylphenyl)-1,2,4,5-tetrazine scaffold. The tetrazine ring itself is a chromophore and acts as an efficient fluorescence quencher, typically through mechanisms like Förster Resonance Energy Transfer (FRET) or other forms of electronic energy transfer. mdpi.comrsc.org This keeps the probe in a non-fluorescent "off" state.
Upon successful IEDDA reaction with a target dienophile, the aromaticity of the tetrazine ring is destroyed. This structural change eliminates its quenching ability, leading to a significant increase in fluorescence intensity—a "turn-on" signal. semanticscholar.orgmdpi.com This fluorogenic response is highly desirable for imaging applications as it dramatically improves the signal-to-noise ratio by minimizing background fluorescence from unreacted probes, often eliminating the need for wash-out steps in live-cell imaging. semanticscholar.org The fluorescence enhancement can be substantial, with turn-on ratios reported to be as high as 1000-fold for some tetrazine-dye conjugates. mdpi.com
| Quenching Mechanism | Description | Typical Fluorophores |
| FRET | Förster Resonance Energy Transfer | Coumarins, Rhodamines, BODIPY |
| TBET | Through-Bond Energy Transfer | BODIPY |
| PET | Photoinduced Electron Transfer | Oxazines, Rhodamines |
Note: The specific mechanism and efficiency depend on the choice of fluorophore and the linker connecting it to the tetrazine. mdpi.comrsc.org
Applications in Advanced Imaging Modalities
The unique properties of tetrazine ligations have been harnessed for cutting-edge imaging techniques that require high specificity and signal fidelity.
Super-resolution microscopy techniques, which bypass the diffraction limit of light, demand dense and specific labeling of target structures. The bioorthogonal nature of the tetrazine ligation allows for the precise placement of single-molecule fluorophores onto proteins or other cellular components. The fluorogenic "turn-on" property of tetrazine probes is particularly advantageous, as it ensures that only the successfully labeled molecules fluoresce, providing the high signal-to-noise ratio necessary for single-molecule localization and high-quality image reconstruction. rsc.org
In nuclear medicine, tetrazine ligation is a cornerstone of pretargeted imaging strategies. mdpi.comnih.gov This approach overcomes the limitations of conventional radioimmunotherapy, where long-circulating radiolabeled antibodies can cause high background radiation. In the pretargeting protocol, a non-radioactive, dienophile-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while the excess clears from circulation. Subsequently, a small, rapidly clearing tetrazine molecule labeled with a short-lived positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), is injected. nih.gov
The ¹⁸F-labeled 3-(4-methylphenyl)-1,2,4,5-tetrazine rapidly finds and reacts with the pre-localized antibody via the in vivo IEDDA click reaction. nih.gov This concentrates the PET signal at the target, yielding high-contrast images with significantly lower background dose to the patient. mdpi.com Direct aromatic ¹⁸F-labeling of aryl-tetrazines has been developed, providing a reliable method to produce these essential imaging agents. mdpi.com
Optimizing Reactant Structure for Enhanced Bioorthogonality and Physiological Stability
The performance of a tetrazine probe in a biological system is a trade-off between reactivity and stability. researchgate.net The structure of the substituent on the tetrazine ring is the primary determinant of these properties.
Reactivity: Electron-withdrawing groups (e.g., pyridyl, fluorophenyl) increase the rate of the IEDDA reaction by lowering the LUMO energy of the tetrazine diene. nih.gov
Stability: Tetrazines with highly electron-withdrawing groups are more susceptible to degradation via nucleophilic attack in aqueous physiological media. researchgate.net Conversely, electron-donating groups (like alkyl or methoxy-phenyl) tend to enhance the stability of the tetrazine ring but at the cost of slower reaction kinetics. nih.gov
The 3-(4-methylphenyl) group provides a valuable compromise. The methyl group is weakly electron-donating, imparting greater physiological stability compared to tetrazines with strongly withdrawing groups, yet the aromatic phenyl ring maintains sufficient reactivity for most bioorthogonal applications. This balance makes 3-(4-methylphenyl)-1,2,4,5-tetrazine and its derivatives robust and versatile tools for chemical biology. researchgate.net
| Substituent Type at Position 3 | Example Group | Effect on IEDDA Reactivity | Effect on Physiological Stability |
| Strongly Electron-Withdrawing | Pyridyl, -CF₃ | Very High | Low |
| Moderately Electron-Withdrawing | -F, -Cl | High | Moderate |
| Neutral/Weakly Donating | -H, -Phenyl, -4-Methylphenyl | Moderate | High |
| Strongly Electron-Donating | -OCH₃, -OH | Low | Very High |
This table provides a general trend for the structure-property relationship of 3-substituted 1,2,4,5-tetrazines. researchgate.netnih.gov
Materials Science and Optoelectronics
The unique electronic and structural characteristics of the 1,2,4,5-tetrazine ring, particularly when functionalized with aryl groups like the 4-methylphenyl substituent, have positioned these compounds as promising candidates for advanced applications in materials science and optoelectronics. The electron-deficient nature of the tetrazine core, combined with the tunable properties afforded by its substituents, allows for the rational design of materials with specific electronic and photophysical behaviors.
Integration into Electronic Devices (e.g., photoelectric conversion elements, luminescent materials, OLEDs, sensors)
Derivatives of 1,2,4,5-tetrazine are being extensively researched for their potential use in a variety of electronic devices. rsc.orgrsc.org Their inherent electron-accepting properties make them suitable as n-type semiconductor materials, which are crucial for the fabrication of organic light-emitting diodes (OLEDs) and other organic electronic components. researchgate.netmdpi.com The incorporation of an aryl substituent, such as the 4-methylphenyl group, can influence the molecule's charge-transport properties and solid-state packing, which are critical factors for device performance.
Research into 3-aryl-1,2,4,5-tetrazine derivatives has highlighted their potential as luminescent materials. By conjugating the tetrazine core with other heterocyclic systems, such as 4H-1,2,4-triazoles or 1,3,4-thiadiazoles, researchers have successfully synthesized compounds with significant fluorescence quantum yields. mdpi.comnih.gov These studies demonstrate that the emission properties can be tuned by altering the substituents on the peripheral rings. For instance, the introduction of electron-donating groups on the aryl moiety can enhance fluorescence, a principle that applies to the 4-methylphenyl group. While specific performance data for 3-(4-methylphenyl)-1,2,4,5-tetrazine in OLEDs is not extensively documented, the photophysical properties of analogous compounds suggest its potential utility.
Below is a table summarizing the luminescent properties of representative 3,6-diaryl-1,2,4,5-tetrazine derivatives, illustrating the impact of substitution on their photophysical characteristics.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Application Note |
|---|---|---|---|---|
| 3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | 385 | 478 | ~1.00 | Demonstrates that high quantum yields are achievable in complex tetrazine systems, suggesting potential for OLED emitters. researchgate.net |
| 3,6-bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine | 350-400 | 450-550 | Moderate | Shows fluorescence in the blue-green region of the spectrum, relevant for display and lighting applications. researchgate.net |
| General 3,6-diaryl-1,2,4,5-tetrazines | ~300-400 (π→π), ~520-560 (n→π) | Often weak or quenched | Low (can be enhanced by reaction) | The inherent fluorescence of the tetrazine ring is often quenched. Reaction via iEDDA can lead to a "turn-on" fluorescence response, useful for sensors. nih.gov |
Development of Novel Functional Molecules and Molecular Materials
The 3-(4-methylphenyl)-1,2,4,5-tetrazine scaffold serves as a valuable building block for the synthesis of more complex functional molecules. Its reactivity, particularly in cycloaddition reactions, allows for its incorporation into larger, conjugated systems with tailored properties. researchgate.netmdpi.com For example, unsymmetrically substituted tetrazines are sought after for creating materials with specific electronic polarization for applications in nonlinear optics or as molecular rectifiers.
The synthesis of donor-acceptor molecules based on the 1,2,4,5-tetrazine core is a prominent area of research. nih.gov In such molecules, the electron-deficient tetrazine acts as the acceptor, while an electron-rich moiety can be attached at the 6-position. The 3-(4-methylphenyl) group can help to modulate the electronic properties and solubility of these materials. These donor-acceptor systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties such as large Stokes shifts and solvent-dependent emission, which are desirable for chemical sensors and probes. nih.gov
Functional dyes incorporating the tetrazine unit have been developed where the tetrazine acts as a fluorescence quencher. Upon reaction, for instance through an inverse electron-demand Diels-Alder (iEDDA) cycloaddition, the tetrazine is consumed, and the fluorescence of the dye is "turned on." This mechanism is the basis for highly sensitive fluorogenic probes. nih.gov
Polymer Synthesis through Inverse Electron-Demand Diels-Alder Reactions
The inverse electron-demand Diels-Alder (iEDDA) reaction is a powerful tool in polymer chemistry, enabling the formation of carbon-carbon bonds with high efficiency and specificity under mild conditions. rsc.org 1,2,4,5-Tetrazines are highly reactive dienes in these reactions, readily coupling with electron-rich dienophiles such as strained alkenes (e.g., norbornene, trans-cyclooctene) or enamines. rsc.orgnih.gov This reaction is a cornerstone of "click chemistry" and is widely used for polymer synthesis, modification, and cross-linking. nih.gov
The 3-(4-methylphenyl) substituent on the tetrazine ring influences the kinetics of the iEDDA reaction. The electronic nature of the substituent directly affects the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine; electron-withdrawing groups lower the LUMO energy and accelerate the reaction, while electron-donating groups, like the methyl group on the phenyl ring, can slightly decrease the reaction rate compared to unsubstituted phenyl rings. nih.gov
The iEDDA reaction involving tetrazines is characterized by its rapid kinetics, often with second-order rate constants orders of magnitude higher than other click reactions. This allows for the rapid formation of polymers at room temperature without the need for catalysts. The reaction proceeds with the release of dinitrogen gas (N₂), making the cycloaddition irreversible. rsc.org
The table below presents representative second-order rate constants for the iEDDA reaction of various 3-aryl-1,2,4,5-tetrazines with different dienophiles, providing a kinetic context for the reactivity of 3-(4-methylphenyl)-1,2,4,5-tetrazine.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent/Conditions |
|---|---|---|---|
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol (B129727) nih.gov |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | 1140 | Methanol |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | 2000 | 9:1 Methanol/Water |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | Methanol nih.gov |
| 3-phenyl-1,2,4,5-tetrazine | Norbornene | Can lead to 1:2 dimeric products | - |
Exploration in High Energy Density Materials (HEDMs) Precursors
The high nitrogen content and the positive enthalpy of formation of the 1,2,4,5-tetrazine ring make its derivatives attractive candidates for High Energy Density Materials (HEDMs). mdpi.comresearchgate.net These materials release large amounts of energy upon decomposition, primarily through the formation of stable nitrogen gas. An ideal HEDM possesses not only high energy content but also good thermal stability and low sensitivity to impact and friction. researchgate.net
The substituents on the tetrazine ring play a crucial role in determining these properties. While energetic groups like -NO₂ or -N₃ can significantly increase the energy density, they often decrease the thermal stability. acs.org Aromatic substituents, such as the 4-methylphenyl group, generally enhance the thermal stability of the tetrazine core. researchgate.net The stability of 3-aryl-1,2,4,5-tetrazine derivatives is often dictated by the decomposition of the substituent itself rather than the tetrazine ring. researchgate.net
The thermal decomposition of tetrazine-based HEDMs is a key parameter for their application. Although specific decomposition data for 3-(4-methylphenyl)-1,2,4,5-tetrazine is scarce, studies on analogous compounds provide valuable insights. For instance, fused heterocyclic systems containing the tetrazine ring have shown high decomposition temperatures.
The following table provides thermal decomposition data for some representative nitrogen-rich tetrazine-based compounds.
| Compound | Decomposition Temperature (Td, °C) | Key Properties |
|---|---|---|
| researchgate.netdntb.gov.uanih.govtriazolo[4,3-b] researchgate.netdntb.gov.uanih.govnih.govtetrazine-3,6-diamine (TTDA) | 349.5 (onset) | High thermal stability. mdpi.com |
| 3-amino-6-hydrazino researchgate.netdntb.gov.uanih.govtriazolo[4,3-b] researchgate.netdntb.gov.uanih.govnih.govtetrazine (TTGA) | 190.3 (onset) | Lower thermal stability due to the hydrazino group. mdpi.com |
| N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) | 357 (onset) | Very high thermal stability and insensitive to impact and friction. deepdyve.com |
| 3-hydrazinyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazine | 155 | Intense exothermic decomposition. nih.gov |
Catalysis
While much of the research on 1,2,4,5-tetrazines focuses on their synthesis or their role as reactants in stoichiometric transformations, there is emerging work exploring their involvement in catalytic processes.
Role as Substrates in Organocatalytic Cycles
The use of organocatalysis, which employs small organic molecules to accelerate chemical reactions, has revolutionized synthetic chemistry. While organocatalysts are frequently used for the synthesis of unsymmetrical tetrazines, dntb.gov.uanih.gov their application in transforming the tetrazine ring itself is a more novel concept.
A notable example is the direct inverse electron demand Diels-Alder reaction of ketones with 1,2,4,5-tetrazines catalyzed by proline. researchgate.net In this reaction, the organocatalyst (proline) reacts with the ketone to form a nucleophilic enamine in situ. This enamine then acts as the dienophile in an iEDDA reaction with the 1,2,4,5-tetrazine, which serves as the substrate. This process constitutes a catalytic cycle where the proline is regenerated. This approach allows for the use of simple ketones as dienophiles, expanding the scope of iEDDA reactions. The 3-(4-methylphenyl)-1,2,4,5-tetrazine can act as a substrate in such a cycle, where its reactivity would be modulated by the electronic properties of the tolyl group.
Another area of interest is the activation of the tetrazine ring towards cycloaddition through non-covalent interactions with an organocatalyst. For example, hydrogen-bonding solvents like hexafluoroisopropanol (HFIP), while not a classic organocatalyst, have been shown to promote an unprecedented formal [4+2] cycloaddition across the nitrogen atoms (N1/N4) of the tetrazine ring with enamines, as opposed to the typical C3/C6 cycloaddition. nih.govdicp.ac.cn This demonstrates that the reactivity and reaction pathway of the tetrazine substrate can be fundamentally altered by the catalytic environment provided by a small organic molecule.
Development of Novel Catalytic Systems Utilizing Tetrazine Reactivity
The unique electrochemical properties and reactivity of the 1,2,4,5-tetrazine ring, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions, have positioned it as a target for the development of novel catalytic systems. researchgate.netresearchgate.net While widely recognized for its role in bioorthogonal "click" chemistry, which are typically stoichiometric transformations, recent research has explored leveraging the tetrazine core to mediate or participate in catalytic cycles. nih.govresearchgate.net These efforts focus on modulating the inherent reactivity of the tetrazine moiety to achieve catalytic turnover, a significant conceptual advancement from its common use in irreversible ligation reactions. google.com
Research into catalytic applications involving compounds like 1,2,4,5-tetrazine, 3-(4-methylphenyl)- is centered on two main strategies: catalysis of the tetrazine reaction itself and the use of tetrazines as essential components within a larger catalytic framework, such as in photocatalysis.
Lewis Acid Catalysis of Tetrazine Cycloadditions
A significant barrier to using the IEDDA reaction in a catalytic cycle is its typically high rate and irreversibility, which is driven by the release of dinitrogen gas. google.com However, controlling and accelerating this reactivity through catalysis can open new avenues for its application. Research has demonstrated that Lewis acids can catalyze the IEDDA reaction of 1,2,4,5-tetrazines. For instance, an air-stable bisboron complex has been shown to be an effective catalyst for the cycloaddition reactions of diazines and tetrazines. researchgate.net This catalytic activity lowers the activation energy of the cycloaddition, enhancing reaction rates under specific conditions. By tuning the electronic properties of the tetrazine, for example through the electron-donating nature of the 4-methylphenyl group, the interaction with such catalysts can be modulated.
The principle behind this catalytic approach involves the Lewis acid coordinating to a nitrogen atom on the tetrazine ring. This coordination withdraws electron density, lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy accelerates the IEDDA reaction with a dienophile, which is governed by the LUMO(diene)-HOMO(dienophile) energy gap.
| Catalyst System | Dienophile | Rate Enhancement (Conceptual) | Mechanism |
| Uncatalyzed | Strained Alkenes (e.g., trans-cyclooctene) | Baseline | Standard IEDDA cycloaddition |
| Bisboron Lewis Acid researchgate.net | Alkenes | Significant | Lowering of tetrazine LUMO energy upon coordination |
| Metal Coordination Complexes | Various Unsaturated Substrates | Variable | Ligand-to-metal charge transfer or substrate activation |
This table illustrates the conceptual basis for catalytic rate enhancement in tetrazine IEDDA reactions.
Tetrazine Derivatives in Photocatalysis
The distinct structural and optoelectronic features of s-tetrazines have led to their exploration in photocatalysis. researchgate.net Tetrazine derivatives can be employed in systems for photocatalytic chemical transformations and even hydrogen production. researchgate.net In these systems, the tetrazine core can act as a photosensitizer or as an electron-accepting unit within a larger donor-acceptor molecule. The 4-methylphenyl substituent on the tetrazine ring can influence the molecule's photophysical properties, including its absorption spectrum and the lifetime of its excited states.
Upon absorption of light, the tetrazine-based molecule is promoted to an excited state. From this state, it can initiate a chemical reaction through energy transfer or electron transfer. For example, a tetrazine-containing photocatalyst could be used to generate reactive oxygen species or to facilitate redox reactions. The development of such systems leverages the inherent ability of the tetrazine ring to accept electrons, a property that is central to its utility in IEDDA reactions as well.
| Photocatalytic Application | Role of Tetrazine Derivative | Example Reaction (General) |
| Chemical Transformation researchgate.net | Photosensitizer / Electron Acceptor | Oxidation of organic substrates |
| Hydrogen Production researchgate.net | Component in a donor-acceptor system | Water splitting |
| Coordination-Based Sensing researchgate.net | Ligand with tunable electronic properties | Detection of analytes via changes in fluorescence or redox potential |
This table summarizes research areas where tetrazine derivatives are being applied in photocatalysis.
Catalytic Synthesis of Functionalized Tetrazines
A foundational aspect of developing novel catalytic systems is the ability to synthesize precisely functionalized tetrazines that can act as ligands or catalysts themselves. Advances in this area include the use of transition metal catalysts to synthesize tetrazines directly from nitriles and hydrazine (B178648). nih.gov Lewis acid catalysts, particularly divalent nickel and zinc salts, have been shown to effectively catalyze the formation of both symmetric and asymmetric 1,2,4,5-tetrazines. nih.govnih.gov This methodology is crucial as it allows for the creation of bespoke tetrazine structures, including those like 3-(4-methylphenyl)-1,2,4,5-tetrazine, which can then be incorporated into more complex catalytic architectures. This catalytic synthesis provides access to a wider range of tetrazine derivatives that would be difficult to obtain through traditional methods, thereby expanding the toolkit for designing new catalytic systems. nih.gov
Future Research Directions and Emerging Trends in 1,2,4,5 Tetrazine, 3 4 Methylphenyl Chemistry
Rational Design and Synthesis of Next-Generation Tetrazine Probes with Tuned Reactivity and Stability
The development of new 1,2,4,5-tetrazine-based probes is moving towards a more rational design approach, aiming to precisely control their reactivity and stability for specific biological applications. For derivatives like 3-(4-methylphenyl)-1,2,4,5-tetrazine, the aryl substituent offers a versatile handle for synthetic modification. Future research will focus on introducing various functional groups onto the 4-methylphenyl ring to fine-tune the electronic properties of the tetrazine core. It is well-established that electron-withdrawing groups on the aryl ring can increase the rate of the inverse electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of tetrazine bioorthogonal chemistry. Conversely, electron-donating groups can decrease the reaction rate. rsc.org This principle allows for the creation of a suite of 3-aryl-1,2,4,5-tetrazines with a spectrum of reactivities, enabling researchers to select the optimal probe for a given biological process or to perform sequential labeling experiments. rsc.org
Stability is another critical parameter that is being addressed through rational design. While highly reactive tetrazines are desirable for rapid labeling, they can also be more susceptible to degradation in the complex biological milieu. researchgate.net Strategies to enhance the stability of tetrazine probes without significantly compromising their reactivity are a key focus. This includes the synthesis of derivatives with tailored steric and electronic properties that can resist nucleophilic attack while maintaining high reactivity towards their dienophile partners. researchgate.netrsc.org The 4-methylphenyl group in 3-(4-methylphenyl)-1,2,4,5-tetrazine provides a balance of reactivity and stability, making it an excellent starting point for such optimization.
Furthermore, the rational design of next-generation probes extends to the incorporation of fluorogenic properties. rsc.org By strategically modifying the 3-(4-methylphenyl)-1,2,4,5-tetrazine scaffold, probes can be designed to be "dark" until they undergo the bioorthogonal reaction, at which point a conformational or electronic change leads to a "turn-on" of fluorescence. nih.gov This approach minimizes background signal and enhances the sensitivity of imaging experiments.
Development of Advanced Bioorthogonal Tools Beyond Labeling (e.g., bioorthogonal cleavage reactions)
While the initial applications of 1,2,4,5-tetrazines in bioorthogonal chemistry focused on labeling and imaging, a significant emerging trend is the development of advanced tools for therapeutic and diagnostic applications. A key area of this research is the use of tetrazines to trigger bioorthogonal cleavage reactions, also known as "click-to-release" chemistry. researchgate.net This strategy allows for the controlled release of therapeutic agents at a specific site of action, offering the potential for targeted drug delivery and reduced off-target toxicity.
In a typical bioorthogonal cleavage system, a drug is "caged" with a dienophile, rendering it inactive. The administration of a tetrazine, such as a derivative of 3-(4-methylphenyl)-1,2,4,5-tetrazine, triggers the IEDDA reaction, leading to a cascade of electronic rearrangements that ultimately liberate the active drug. researchgate.netnih.gov This approach has been successfully applied to the release of various therapeutic agents and is a major focus of current research. researchgate.netmdpi.com
A particularly innovative concept is the "prodrug-prodrug activation" strategy. nih.govrsc.org In this approach, the tetrazine itself is a prodrug, and its reaction with a caged therapeutic agent results in the formation of two active drugs. mdpi.comnih.govrsc.orgnih.gov This symbiotic activation offers a novel paradigm in prodrug therapy. The versatility of the 3-aryl-1,2,4,5-tetrazine scaffold makes it an attractive platform for the design of such dual-acting systems.
Future research in this area will likely focus on expanding the scope of molecules that can be released using tetrazine-triggered cleavage and optimizing the kinetics of both the initial cycloaddition and the subsequent release steps. The development of tetrazine derivatives with faster cleavage kinetics and higher release yields is a critical goal. researchgate.net
Exploration of Novel Annulated and Fused Tetrazine Systems with Unique Reactivity Profiles
To further expand the chemical space and reactivity of 1,2,4,5-tetrazines, researchers are exploring the synthesis and properties of novel annulated and fused ring systems. By incorporating the tetrazine ring into a larger, rigid scaffold, it is possible to alter its electronic properties and steric environment, leading to unique reactivity profiles.
One area of exploration is the synthesis of pyrido researchgate.netmdpi.comnih.govrsc.orgtetrazines, where the tetrazine ring is fused to a pyridine (B92270) ring. researchgate.netresearchgate.netnih.gov These fused systems can be synthesized through various annulation strategies and have shown potential as anticancer agents. researchgate.netresearchgate.netnih.gov The rigid framework of these molecules can influence their interaction with biological targets and their reactivity in cycloaddition reactions.
Another fascinating development is the discovery of unprecedented cycloaddition pathways for 1,2,4,5-tetrazines. While the canonical IEDDA reaction occurs across the C3 and C6 positions of the tetrazine ring, recent studies have shown that under certain conditions, a formal [4+2] cycloaddition across two nitrogen atoms (N1 and N4) can be achieved. nih.gov This novel reactivity opens up new avenues for the synthesis of complex heterocyclic compounds.
The exploration of these and other fused tetrazine systems is still in its early stages, but it holds the promise of uncovering new bioorthogonal reactions with distinct selectivities and kinetics. The 3-(4-methylphenyl) substituent could be incorporated into these novel scaffolds to further modulate their properties.
Continued Integration of Computational Chemistry and Machine Learning for Predictive Design
The rational design of next-generation tetrazine probes is being increasingly supported by the integration of computational chemistry and machine learning. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the reactivity of 1,2,4,5-tetrazines in IEDDA reactions. nih.govnih.gov By calculating the activation energies of these reactions, researchers can screen potential tetrazine candidates in silico before committing to their synthesis, thereby saving time and resources. rsc.orgnih.govchemrxiv.org Computational models like the distortion/interaction model provide valuable insights into the factors that govern the reactivity of tetrazines, moving beyond simple frontier molecular orbital theory. acs.org
More recently, machine learning has emerged as a promising approach for the high-throughput screening of bioorthogonal reactions. nih.gov By training machine learning models on large datasets of computationally derived or experimental reaction barriers, it is possible to rapidly predict the reactivity of new tetrazine derivatives with a high degree of accuracy. chemrxiv.orgresearchgate.net This predictive power can accelerate the discovery of novel tetrazine probes with desired properties.
The future of tetrazine chemistry will undoubtedly involve a synergistic interplay between experimental synthesis and computational prediction. As computational methods become more sophisticated and machine learning models more predictive, the design of 3-(4-methylphenyl)-1,2,4,5-tetrazine derivatives and other advanced bioorthogonal tools will become increasingly efficient and targeted.
Data Tables
Table 1: Influence of Aryl Substituents on the Reactivity of 3-Aryl-6-(3-fluoropropyl)-1,2,4,5-tetrazines
| Tetrazine Derivative | Aryl Substituent | Calculated Energy of Activation (kcal/mol) |
| 1 | 4-methoxyphenyl | 11.2 |
| 2 | 4-methylphenyl | 11.1 |
| 3 | phenyl | 11.0 |
| 4 | 4-fluorophenyl | 10.9 |
| 5 | 4-chlorophenyl | 10.8 |
| 6 | 4-(trifluoromethyl)phenyl | 10.5 |
| 7 | 3,5-bis(trifluoromethyl)phenyl | 10.0 |
| 8 | 4-cyanophenyl | 10.1 |
Data adapted from a computational study on the reactivity of aryl/alkyl-substituted tetrazines. nih.gov
Table 2: Comparison of Bioorthogonal Cleavage Strategies
| Reaction Type | Trigger | Released Moiety | Key Features |
| Tetrazine-Triggered Cleavage | 1,2,4,5-Tetrazine (B1199680) | Caged drug/fluorophore | Spatiotemporal control of activation, applicable in vivo. researchgate.netnih.gov |
| Prodrug-Prodrug Activation | 1,2,4,5-Tetrazine (as a prodrug) | Two distinct active drugs | Symbiotic activation, potential for combination therapy. mdpi.comnih.govrsc.org |
Q & A
Q. Q: What are the optimized synthetic routes for 3-(4-methylphenyl)-1,2,4,5-tetrazine, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via cyclocondensation of aromatic carbonitriles (e.g., 4-methylbenzonitrile) with hydrazine hydrate, followed by oxidation using Lawesson’s reagent or nitrosation agents. Key steps include:
- Pinner Reaction : Aromatic carbonitriles react with hydrazine hydrate under reflux to form dihydrotetrazine intermediates, which are oxidized to the tetrazine core .
- Purification : Silica gel column chromatography (e.g., 20% diethyl ether in pentane) yields pure products (60–72% yield) .
- Characterization :
Basic Property Analysis
Q. Q: What physicochemical properties are critical for handling and experimental design with 3-(4-methylphenyl)-1,2,4,5-tetrazine?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C, requiring storage at −20°C to prevent degradation .
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂), but insoluble in water .
- Reactivity : Light- and air-sensitive; reactions should be conducted under inert atmospheres .
Advanced Reactivity Tuning
Q. Q: How can electronic substituent effects be exploited to modulate the bioorthogonal reactivity of 3-(4-methylphenyl)-1,2,4,5-tetrazine?
Methodological Answer:
- Acylation : N-Acylation of 3-aminotetrazine derivatives increases electron deficiency, accelerating inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes). Kinetic studies show a 10-fold reactivity boost upon acetylation .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3- and 6-positions enhance tetrazine electrophilicity, while electron-donating groups (e.g., -OCH₃) reduce reactivity .
Advanced Bioorthogonal Applications
Q. Q: How is 3-(4-methylphenyl)-1,2,4,5-tetrazine applied in site-selective protein labeling and click-to-release (CtR) strategies?
Methodological Answer:
- Protein Labeling : Bromo-tetrazine derivatives undergo nucleophilic substitution with lysine residues, enabling covalent tagging. Genetic incorporation of tetrazine-bearing unnatural amino acids allows site-specific labeling .
- CtR Reactions : Labeled tetrazines react with cyclopropenes, releasing payloads (e.g., drugs) under physiological conditions. For example, trastuzumab conjugates achieved >90% payload release within 1 hour .
Biological Activity Contradictions
Q. Q: Why do some 3-(4-methylphenyl)-1,2,4,5-tetrazine derivatives exhibit inconsistent antifungal or antitumor activities?
Methodological Answer:
- Structural Dependence : Derivatives with rigid π-conjugated systems (e.g., 1,3,4-thiadiazole linkers) show fluorescence but lack fungistatic activity due to poor membrane permeability .
- Assay Variability : Antitumor activity in 3,6-diaryl derivatives (IC₅₀: 1–10 μM) depends on substituent lipophilicity and cellular uptake efficiency .
Energetic Materials Design
Q. Q: What structural features make 3-(4-methylphenyl)-1,2,4,5-tetrazine derivatives suitable for high-energy materials (HEMs)?
Methodological Answer:
- High Heat of Formation (HOF) : Unsymmetrical derivatives (e.g., 3-amino-6-nitroamino-tetrazine) exhibit HOF > 400 kJ/mol, enhancing detonation velocity (D: 8,500 m/s) .
- Thermal Stability : Fluorodinitroethoxy substituents improve oxygen balance (+12%) while maintaining decomposition temperatures >200°C .
Computational and Mechanistic Studies
Q. Q: How do computational models explain the reaction pathways of 3-(4-methylphenyl)-1,2,4,5-tetrazine in aryne cycloadditions?
Methodological Answer:
- DFT Calculations : Aryne-tetrazine reactions proceed via a stepwise mechanism: initial [4+2] cycloaddition forms a bicyclic intermediate, followed by nitrogen extrusion to yield pyridazines. Activation barriers correlate with tetrazine electron deficiency .
- Kinetic Isotope Effects (KIEs) : Deuterium labeling studies confirm rate-determining steps involve C-N bond cleavage (kH/kD = 2.1–3.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
